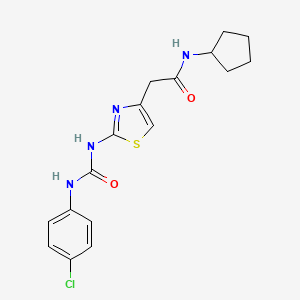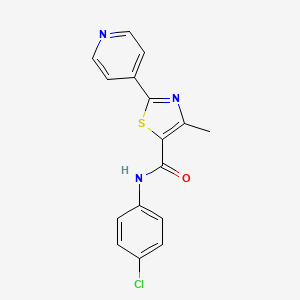
1-(4-Isopropylphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
INTRODUCTION 1-(4-Isopropylphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as IMPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. SYNTHESIS METHOD IMPU can be synthesized through a multi-step process involving the reaction of 4-isopropylphenylhydrazine with 4-methoxyphenyl isocyanate, followed by the reaction of the resulting intermediate with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid. The final product is obtained through the reaction of the intermediate with urea. The synthesis method has been optimized to yield high purity and high yield of IMPU. SCIENTIFIC RESEARCH APPLICATION IMPU has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic activities. In particular, IMPU has been found to inhibit the growth and migration of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic agent. Additionally, IMPU has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. MECHANISM OF ACTION The mechanism of action of IMPU is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and migration. IMPU has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix and play a role in cancer cell invasion and metastasis. IMPU has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS IMPU has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activities, IMPU has been shown to have antioxidant and anti-apoptotic effects. It has also been shown to modulate the expression of various genes involved in cell growth and survival. Additionally, IMPU has been shown to have minimal toxicity in animal models, suggesting its potential as a safe therapeutic agent. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS One advantage of using IMPU in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, IMPU has been shown to have minimal toxicity in animal models, allowing for higher doses to be used in experiments. However, one limitation of using IMPU is its relatively high cost compared to other compounds, which may limit its use in certain experiments. FUTURE DIRECTIONS There are several future directions for research on IMPU. One area of interest is its potential as a cancer therapeutic agent, particularly in combination with other drugs. Another area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of IMPU and its effects on various signaling pathways. Finally, the development of more cost-effective synthesis methods for IMPU may increase its accessibility for research and potential therapeutic applications.
Aplicaciones Científicas De Investigación
- Anti-Inflammatory Agents : Researchers explore its potential as an anti-inflammatory drug due to its structural resemblance to other anti-inflammatory compounds. By modulating inflammatory pathways, it could contribute to managing conditions like arthritis and autoimmune diseases .
- Neuroprotective Properties : The compound’s ability to protect neurons from damage or degeneration is of interest. Researchers study its effects on neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Medicinal Chemistry and Drug Development
Neuroscience and Neuroprotection
Propiedades
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14(2)15-4-6-16(7-5-15)22-21(26)23-17-12-20(25)24(13-17)18-8-10-19(27-3)11-9-18/h4-11,14,17H,12-13H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXENHBMKOCJWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropylphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid](/img/structure/B2620669.png)
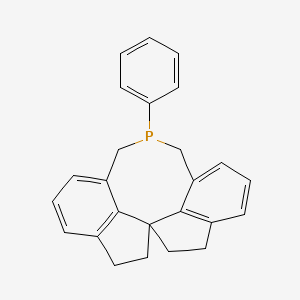
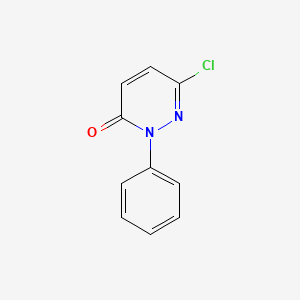
![(2E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2620675.png)
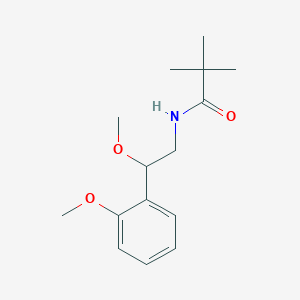
![4-Prop-2-enoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2620678.png)
![2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2620679.png)
![Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylate](/img/structure/B2620680.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2620683.png)
![3-(4-(Tert-butyl)phenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2620685.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2620687.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2620688.png)
